Cas no 6952-89-2 ((4-Bromophenyl)(cyclopropyl)methanone)

(4-Bromophenyl)(cyclopropyl)methanone is a brominated aromatic ketone featuring a cyclopropyl substituent, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, combining an electron-withdrawing carbonyl group with a bromophenyl moiety, enables selective functionalization, making it valuable for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The cyclopropyl group enhances steric and electronic modulation, contributing to applications in medicinal chemistry for probing steric constraints or metabolic stability. High purity grades ensure consistent performance in complex synthetic pathways. The compound’s stability under standard conditions and well-characterized reactivity profile further support its utility in targeted molecular design.
(4-Bromophenyl)(cyclopropyl)methanone structure
6952-89-2 structure
Product Name:(4-Bromophenyl)(cyclopropyl)methanone
CAS No:6952-89-2
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD00019227
CID:47111
PubChem ID:81394
Update Time:2025-06-14

(4-Bromophenyl)(cyclopropyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)(cyclopropyl)methanone
    • 4-Bromophenyl cyclopropyl ketone
    • (4-Bromophenyl)(cyclopropyl)ketone
    • (4-bromophenyl)-cyclopropylmethanone
    • (4-Bromobenzoyl)cyclopropane
    • (4-Bromophenyl)cyclopropylmethanone
    • Methanone, (4-bromophenyl)cyclopropyl-
    • QTHHOINSCNBYQO-UHFFFAOYSA-N
    • Methanone,(4-bromophenyl)cyclopropyl-
    • 4-BROMO-CYCLOPROPYLCARBONYLBENZENE
    • NSC70846
    • bromophenylcyclopropylmethanone
    • 4-bromophenylcyclopropylmetha
    • 2-(4-bromophenyl)cyclopropanecarbaldehyde;(4-Bromophenyl)(cyclopropyl)methanone
    • B4076
    • Ethyl5-chloro-1,3,4-thiadiazole-2-carboxylate
    • 6952-89-2
    • SCHEMBL13463
    • NSC 70846
    • SY051123
    • FT-0617913
    • A836530
    • AKOS005070089
    • (4-Bromo-phenyl)-cyclopropyl-methanone
    • AM20041024
    • EINECS 230-130-5
    • (4-bromophenyl)-(cyclopropyl)methanone
    • AB87758
    • DTXSID80219774
    • J-501372
    • (4-Bromophenyl)cyclopropyl-methanone
    • MFCD00019227
    • NS00036875
    • EN300-94284
    • CS-0186073
    • 2X-0304
    • NSC-70846
    • 4-bromophenylcyclopropylmethanone
    • Z385417650
    • DTXCID30142265
    • DB-005508
    • MDL: MFCD00019227
    • Inchi: 1S/C10H9BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
    • InChI Key: QTHHOINSCNBYQO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1CC1)=O

Computed Properties

  • Exact Mass: 223.98400
  • Monoisotopic Mass: 223.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Beige or light brown powder
  • Density: 1.45
  • Melting Point: 40.0 to 44.0 deg-C
  • Boiling Point: 204°C/10mmHg(lit.)
  • Flash Point: 307.6 °C at 760 mmHg
  • Refractive Index: 1.5919
  • PSA: 17.07000
  • LogP: 3.04180
  • Solubility: Not determined

(4-Bromophenyl)(cyclopropyl)methanone Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazard Category Code: R20/21/22;R36/37/38
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S26;S36/37/39;S45

(4-Bromophenyl)(cyclopropyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(4-Bromophenyl)(cyclopropyl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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6952-89-2 95.0%(GC)
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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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(4-Bromophenyl)(cyclopropyl)methanone Production Method

(4-Bromophenyl)(cyclopropyl)methanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6952-89-2)(4-Bromophenyl)(cyclopropyl)methanone
Order Number:A836530
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):326.0
Email:sales@amadischem.com

(4-Bromophenyl)(cyclopropyl)methanone Related Literature

Additional information on (4-Bromophenyl)(cyclopropyl)methanone

Comprehensive Guide to (4-Bromophenyl)(cyclopropyl)methanone (CAS No. 6952-89-2): Properties, Applications, and Industry Insights

(4-Bromophenyl)(cyclopropyl)methanone, identified by its CAS number 6952-89-2, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ketone derivative features a cyclopropyl group bonded to a 4-bromophenyl moiety, making it a valuable intermediate in synthetic chemistry. Its unique structural properties enable diverse applications, from drug discovery to material science, aligning with current trends in green chemistry and sustainable synthesis.

The growing demand for high-purity intermediates like (4-Bromophenyl)(cyclopropyl)methanone reflects industry shifts toward precision medicine and targeted therapies. Researchers frequently search for "CAS 6952-89-2 solubility" or "cyclopropyl ketone synthesis," highlighting its relevance in optimizing reaction pathways. The compound’s molecular stability and low toxicity profile make it particularly attractive for developing next-generation APIs (Active Pharmaceutical Ingredients).

From a technical perspective, 6952-89-2 exhibits a melting point range of 45–48°C and is soluble in common organic solvents such as dichloromethane and tetrahydrofuran. These properties are critical for its use in cross-coupling reactions, a hot topic in catalysis research. Recent studies explore its role in palladium-catalyzed transformations, addressing frequent search queries like "4-bromophenyl ketone applications."

Innovations in flow chemistry have further amplified interest in this compound, as it serves as a building block for heterocyclic frameworks. Environmental concerns drive searches for "biodegradable brominated compounds," positioning (4-Bromophenyl)(cyclopropyl)methanone as a subject of eco-friendly synthesis studies. Regulatory-compliant handling and storage protocols ensure its safe integration into industrial workflows.

In conclusion, CAS 6952-89-2 exemplifies the intersection of structural versatility and industrial applicability. Its role in advancing small-molecule therapeutics and specialty chemicals underscores its importance in modern chemistry. For researchers seeking "cyclopropyl aromatic ketone suppliers" or "bromophenyl derivative stability data," this compound remains a cornerstone of innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6952-89-2)(4-Bromophenyl)(cyclopropyl)methanone
A836530
Purity:99%
Quantity:25g
Price ($):326.0
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